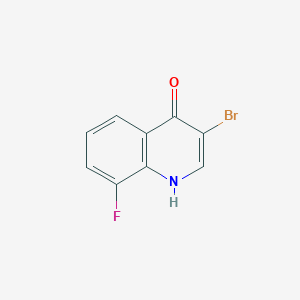

3-Bromo-8-fluoro-4-hydroxyquinoline

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in the field of medicinal chemistry. tandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. tandfonline.comresearchgate.net The versatility of the quinoline nucleus makes it a versatile pharmacophore, serving as a fundamental building block in drug discovery and development. nih.gov Its structural framework is readily accessible and amenable to chemical modifications, allowing for the strategic design of novel derivatives with optimized pharmacological profiles. tandfonline.com

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation for various therapeutic applications. tandfonline.com Researchers have extensively explored quinoline derivatives for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents. nih.govbenthamscience.com The capacity of the quinoline ring system to be functionalized at various positions enables the fine-tuning of its physicochemical and biological properties, making it an attractive scaffold for developing new therapeutic agents against a spectrum of diseases. orientjchem.orgnih.gov

Overview of Biologically Active Quinoline Derivatives

The quinoline core is a constituent of both natural products and synthetic compounds that exhibit a broad range of biological activities. rsc.org Historically, quinoline alkaloids like quinine, isolated from the bark of the Cinchona tree, have been pivotal in the treatment of malaria. nih.gov Another prominent example is camptothecin, a quinoline alkaloid that has been a cornerstone in the development of anticancer drugs targeting DNA topoisomerase I. nih.gov

The synthetic exploration of quinoline derivatives has yielded a vast library of compounds with diverse pharmacological effects. benthamscience.comnih.gov These activities are often dictated by the nature and position of substituents on the quinoline ring. nih.gov Notable examples of biologically active quinoline derivatives include:

Antimalarials: Chloroquine and ferroquine (B607439) are classic and modern examples, respectively, that highlight the enduring importance of the quinoline scaffold in combating malaria. nih.gov

Anticancer Agents: A significant number of quinoline-based compounds are under investigation as anticancer drugs, acting as kinase inhibitors (e.g., lenvatinib, cabozantinib) or topoisomerase inhibitors. tandfonline.comresearchgate.net

Antimicrobial Agents: Fluoroquinolones, a class of antibiotics, feature a quinoline ring and are widely used to treat bacterial infections. ossila.com Halogenated quinolines, in general, have shown potent antibacterial and antifungal properties. smolecule.com

Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory effects, contributing to the broad therapeutic potential of this scaffold. nih.govnih.gov

Antiviral Agents: Research has also explored quinoline derivatives for their ability to inhibit viral replication, including against viruses like the hepatitis B virus. smolecule.com

The diverse biological activities of these derivatives underscore the successful application of the quinoline scaffold in generating a wide spectrum of therapeutic agents. benthamscience.comresearchgate.net

Positioning of 3-Bromo-8-fluoro-4-hydroxyquinoline within Contemporary Research

The compound this compound emerges from a strategic approach in medicinal chemistry that combines several key structural motifs known to confer biological activity. Its position in contemporary research is at the intersection of several established areas of investigation: halogenated quinolines, 4-hydroxyquinolines, and 8-fluoroquinolines.

The core structure is a 4-hydroxyquinoline (B1666331) . The hydroxyl group at the 4-position is a known feature in biologically active quinolines. nih.gov This specific arrangement can influence the compound's electronic properties and potential for hydrogen bonding, which is crucial for interacting with biological targets.

The introduction of halogen atoms is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The fluorine atom at the 8-position is particularly noteworthy. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes. ossila.com 8-Fluoroquinoline derivatives have been investigated for their utility as active pharmaceutical ingredients. ossila.com

The bromine atom at the 3-position also plays a significant role. The presence of bromine can influence the compound's electronic distribution and steric profile, potentially enhancing its interaction with molecular targets like enzymes. The combination of both bromine and fluorine substitutions is intended to enhance chemical reactivity and biological efficacy. smolecule.com

Therefore, this compound is not a randomly generated molecule but a purposefully designed compound. It represents a modern iteration in the long history of quinoline chemistry, where specific substitutions are made to create novel derivatives with potentially optimized or unique biological activities. Research into such multi-substituted quinolines is driven by the quest for new lead compounds for drug development, particularly in areas like antimicrobial and anticancer research where enzyme inhibition is a key mechanism. The compound serves as a valuable building block for synthesizing more complex molecules and for studying structure-activity relationships within the broader class of halogenated quinolines.

Propriétés

IUPAC Name |

3-bromo-8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKSZDKDNPVFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671082 | |

| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065087-83-3 | |

| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1065087-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 8 Fluoro 4 Hydroxyquinoline and Its Analogues

Established Synthetic Routes for 4-Hydroxyquinolines

The synthesis of the 4-hydroxyquinoline (B1666331) core is well-established, with several classical name reactions and novel methodologies available to chemists.

Classical Quinoline (B57606) Synthesis Reactions

A variety of traditional methods have been developed since the late 19th century for the construction of the quinoline ring system. Many of these remain relevant for the synthesis of 4-hydroxyquinoline derivatives. sigmaaldrich.comnih.gov

The Conrad-Limpach-Knorr Synthesis is a cornerstone for producing 4-hydroxyquinolines (or 4-quinolones). nih.gov This reaction involves the condensation of an aniline (B41778) with a β-ketoester. sigmaaldrich.comjasco.ro The reaction conditions determine the final product; lower temperatures favor the formation of a β-amino acrylate (B77674) intermediate via reaction at the keto group, which then cyclizes to the 4-quinolone. jasco.ro Conversely, higher temperatures can lead to an anilide intermediate by reaction at the ester group, which subsequently cyclizes to a 2-quinolone. jasco.ro The cyclization step often requires high temperatures and is typically performed in high-boiling point solvents like diphenyl ether. nih.gov

The Gould-Jacobs Reaction is another powerful method that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.org This initial step forms an anilidomethylenemalonate intermediate. A subsequent thermal cyclization, which requires high temperatures (often >250 °C), yields an ethyl 4-hydroxyquinoline-3-carboxylate. jasco.rowikipedia.org This ester can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated to afford the 4-hydroxyquinoline. wikipedia.org This multi-step process is particularly effective for anilines bearing meta-electron-donating groups. wikipedia.org

Other classical syntheses, while not directly yielding 4-hydroxyquinolines, are fundamental to quinoline chemistry and include the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. sigmaaldrich.comnih.gov

Table 1: Comparison of Classical Synthesis Routes for 4-Hydroxyquinolines

| Reaction Name | Starting Materials | Key Intermediate(s) | Conditions | Product |

| Conrad-Limpach | Anilines, β-Ketoesters | β-Amino acrylate | Lower temperature condensation, high-temperature cyclization | 4-Hydroxyquinolines |

| Gould-Jacobs | Anilines, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonate, Ethyl 4-hydroxyquinoline-3-carboxylate | High-temperature cyclization (>250 °C) | 4-Hydroxyquinolines (after hydrolysis & decarboxylation) |

Novel Cyclization Approaches for 4(1H)-Quinolones

Modern organic synthesis has introduced a range of new techniques for the construction of 4(1H)-quinolones, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

One notable approach involves the condensation of an o-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce a crystalline enamine. This intermediate then undergoes a reductive cyclization, for instance, under catalytic transfer hydrogenation conditions, to yield the 4(1H)-quinolone. acgpubs.orgwikipedia.org This two-step process can be accomplished rapidly, sometimes in under three hours. wikipedia.org

Transition-metal catalysis, particularly with palladium and copper, has also been extensively applied. Palladium-catalyzed carbonylative reactions, using carbon monoxide (or a CO source like molybdenum hexacarbonyl), can couple 2-iodoanilines with terminal acetylenes to generate 2-substituted quinolin-4-ones. nih.govresearchgate.net Copper-catalyzed methods include the cyclization of primary anilines with alkynes or the tandem C-N and C-C bond formation between an aryl boronic acid and a nitrile. researchgate.net Metal-free radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids represents another innovative route to functionalized 4-quinolones. organic-chemistry.org

Targeted Synthesis of Halogenated 4-Hydroxyquinolines

The synthesis of specifically halogenated quinolines like 3-Bromo-8-fluoro-4-hydroxyquinoline requires careful strategic planning, involving either direct halogenation of a pre-formed quinoline core or the construction of the ring from halogenated precursors.

Direct Halogenation Strategies

The direct introduction of a halogen onto the 4-hydroxyquinoline scaffold can be challenging due to regioselectivity issues. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. For 8-hydroxyquinoline (B1678124), bromination typically occurs at the 5- and 7-positions of the carbocyclic ring, which are activated by the hydroxyl group. acgpubs.orgnih.govresearchgate.net Mono- or di-bromination at these positions is common when 8-hydroxyquinoline is treated with molecular bromine. acgpubs.orgresearchgate.net

Halogenation at the 3-position of the pyridinone ring is also possible. The C3 position is part of an enamine-like system in the 4-quinolone tautomer, making it susceptible to electrophilic attack. Direct bromination of 4-oxoquinoline-3-carboxylic acid derivatives has been reported. chemicalbook.com Similarly, 3-chloro, 3-bromo, or 3-iodo carbostyrils (2,4-dihydroxyquinolines) can be prepared by direct halogenation with reagents like sulfuryl chloride or bromine in acetic acid. berkeley.edu However, achieving selective bromination at C3 on a 4-hydroxyquinoline that is unsubstituted at other activated positions can be difficult, often leading to mixtures of products.

Precursor-Based Synthetic Pathways for this compound

Given the challenges of direct halogenation, a more controlled and common approach to synthesizing this compound involves building the heterocyclic ring from appropriately substituted precursors. A highly plausible route employs the Gould-Jacobs reaction. wikipedia.org

This strategy would commence with 2-fluoroaniline (B146934) as the starting material.

Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) would yield diethyl 2-((2-fluorophenylamino)methylene)malonate. jasco.rowikipedia.org

Cyclization: Thermal cyclization of this intermediate, typically in a high-boiling solvent such as diphenyl ether, would lead to the formation of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate . rsc.org This step proceeds via an electrocyclic reaction followed by tautomerization.

Hydrolysis and Decarboxylation: The resulting ester is then saponified using a base (e.g., NaOH) to the corresponding carboxylic acid, followed by acidification and thermal decarboxylation to produce 8-fluoro-4-hydroxyquinoline (B2378621) .

Bromination: The final step is the selective bromination of 8-fluoro-4-hydroxyquinoline at the C3 position. The C3 position is activated towards electrophilic substitution, allowing for the introduction of bromine under suitable conditions (e.g., Br₂ in a suitable solvent) to yield the target compound, This compound . sigmaaldrich.com

This precursor-based approach provides excellent control over the placement of the fluorine at C8 and allows for the specific introduction of the bromine at C3 in the final stages of the synthesis.

Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple reactive sites, enabling a wide range of chemical transformations to generate diverse analogues. The primary sites for derivatization are the bromine atom at C3, the hydroxyl group at C4, and the N-H group of the quinolone tautomer.

The bromine atom at the C3 position is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position, making it a powerful tool for generating analogues. rsc.orgresearchgate.net

The 4-hydroxyl group offers another site for modification. It can undergo O-alkylation with alkyl halides in the presence of a base to form the corresponding ethers. nih.govresearchgate.net It can also be acylated to form esters. Furthermore, in its 4-chloroquinoline (B167314) form (which can be synthesized from the 4-hydroxyquinoline), the C4 position is susceptible to nucleophilic substitution by amines or thiols, providing access to 4-amino- and 4-thioalkyl-quinoline derivatives. researchgate.net

The active methylene (B1212753) group at C3 in some 4-hydroxyquinoline derivatives can participate in Knoevenagel condensations with aldehydes. nih.gov The N-H bond of the quinolone tautomer can be alkylated or acylated. Additionally, the electron-deficient pyridine (B92270) ring and the electron-rich benzene (B151609) ring can potentially undergo further substitutions, although the regioselectivity would be complex and dependent on the specific reaction conditions.

Table 2: Potential Derivatization Reactions for this compound

| Reactive Site | Reaction Type | Reagents & Conditions | Potential Product |

| C3-Bromine | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/Alkyl-8-fluoro-4-hydroxyquinoline |

| C4-Hydroxyl | O-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | 4-Alkoxy-3-bromo-8-fluoroquinoline |

| C4-Hydroxyl | Nucleophilic Substitution (via 4-chloro derivative) | R-NH₂, R-SH | 4-Amino/Thio-3-bromo-8-fluoroquinoline |

| C3-Position | Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Aminomethyl) derivatives (if Br is absent) |

Functionalization at Quinoline Ring Positions

The reactivity of the this compound core allows for selective modifications at various positions of the quinoline ring. The presence of the bromo substituent at the C-3 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are instrumental in the derivatization of aryl halides. libretexts.org While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-bromo-4-hydroxyquinoline systems provides a strong basis for predicting its chemical behavior. For instance, the Suzuki-Miyaura coupling of 3-bromoquinolin-2(1H)-ones with arylboronic acids has been successfully employed to synthesize 3-aryl derivatives. researchgate.net This suggests that this compound could readily undergo similar transformations to yield a variety of 3-aryl-8-fluoro-4-hydroxyquinolines.

The Heck reaction, another cornerstone of palladium catalysis, facilitates the vinylation of aryl halides. organic-chemistry.org The application of this reaction to this compound would likely lead to the formation of 3-vinyl-8-fluoro-4-hydroxyquinoline derivatives, which can serve as versatile intermediates for further synthetic elaborations. beilstein-journals.org

Furthermore, the Buchwald-Hartwig amination offers a direct route to N-arylated and N-alkylated quinolines. organic-chemistry.org The coupling of this compound with various primary and secondary amines under palladium catalysis would provide access to a library of 3-amino-8-fluoro-4-hydroxyquinoline derivatives. ias.ac.in The synthesis of 5-anilino-8-hydroxyquinolines from 5-bromo-8-benzyloxyquinoline via the Hartwig-Buchwald amination reaction highlights the feasibility of such transformations on the quinoline scaffold. ias.ac.in

The fluorine atom at the C-8 position can also influence the reactivity of the carbocyclic ring. While direct nucleophilic aromatic substitution of the fluorine is generally challenging, its electron-withdrawing nature can activate the ring towards other transformations. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, demonstrating a method to functionalize the carbocyclic ring of a related fluoro-substituted aza-heterocycle. mdpi.comresearchgate.net

Below is a table summarizing potential functionalization reactions at various positions of the this compound ring based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-8-fluoro-4-hydroxyquinoline |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Vinyl-8-fluoro-4-hydroxyquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-8-fluoro-4-hydroxyquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Alkynyl-8-fluoro-4-hydroxyquinoline |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst, Base | 3-Oxy/Amino-8-fluoro-4-hydroxyquinoline |

Hybrid Molecule Design Incorporating the 4-Hydroxyquinoline Moiety

The development of hybrid molecules, which combine two or more pharmacophores, is a prominent strategy in drug discovery to create compounds with enhanced or novel biological activities. The this compound scaffold is an excellent starting point for the synthesis of such hybrids, leveraging the reactivity of the bromine atom for linkage to other molecular entities.

One of the most powerful and versatile methods for constructing hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". sigmaaldrich.com This reaction would involve the conversion of the bromo group in this compound to an azide, which can then be reacted with a terminal alkyne-containing molecule to form a stable 1,2,3-triazole linker. This approach has been successfully used to synthesize novel triazole/quinoline hybrids with potential antimicrobial properties. nih.govnih.gov For instance, 1,2,3-triazole hybrids containing 8-hydroxyquinoline have been synthesized and their DNA binding and antimicrobial activities have been studied. nih.gov

Another strategy for creating hybrid molecules involves the synthesis of quinoline-chalcone hybrids. Chalcones are known for their diverse biological activities, and their combination with the quinoline scaffold has yielded promising results. The synthesis of these hybrids can be achieved through various synthetic routes, often involving the condensation of a substituted acetophenone (B1666503) with an aldehyde. While direct synthesis from this compound might be complex, functionalization of the bromo group to an appropriate reactive moiety could enable its linkage to a pre-formed chalcone (B49325) unit.

The following table outlines potential strategies for the synthesis of hybrid molecules starting from this compound.

| Hybrid Type | Synthetic Strategy | Potential Linker |

| Quinoline-Triazole Hybrids | 1. Conversion of 3-bromo to 3-azido derivative. 2. Cu(I)-catalyzed cycloaddition with an alkyne-functionalized molecule. | 1,2,3-Triazole |

| Quinoline-Chalcone Hybrids | 1. Functionalization of the 3-bromo group (e.g., via Suzuki coupling to introduce an acetyl group). 2. Claisen-Schmidt condensation with an aromatic aldehyde. | Carbon-carbon bond |

| Quinoline-Amine Hybrids | Buchwald-Hartwig amination with a complex amine-containing molecule. | Amine linkage |

| Quinoline-Ether Hybrids | Ullmann condensation with a hydroxyl-containing molecule. | Ether linkage |

The functionalization and hybridization strategies outlined above demonstrate the synthetic versatility of this compound, paving the way for the creation of a wide array of novel compounds with potential applications in various scientific fields. Further research into the specific reaction conditions and substrate scope for this particular scaffold will undoubtedly expand its utility in chemical synthesis.

Structure Activity Relationship Sar Studies of 3 Bromo 8 Fluoro 4 Hydroxyquinoline Analogues

Impact of Halogen Substituents on Biological Activity

Halogen atoms, such as bromine and fluorine, play a pivotal role in modulating the biological activity of quinoline (B57606) derivatives. Their effects are multifaceted, influencing the electronic and steric properties of the molecule, which in turn affects interactions with biological targets.

The specific placement of bromine and fluorine atoms on the quinoline ring is crucial for determining the biological efficacy of the compound. For instance, in the context of antibacterial agents, a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity. slideshare.net Similarly, substitutions at positions C-5 and C-7 with halogens have been a key strategy in developing quinoline-based drugs. rsc.orgrsc.org The regioselective introduction of halogens is a subject of ongoing research to create novel analogues with improved pharmacological profiles. rsc.org

The presence of a fluorine atom at the C-8 position, as in the parent compound, is a notable feature. The electronic properties of substituents at this position can modulate the stability and biological activity of the compound. nih.gov The combination of bromine at C-3 and fluorine at C-8 creates a unique electronic environment that influences the molecule's interaction with its biological targets.

Halogen substituents exert a significant influence on the electronic and steric properties of the quinoline scaffold. Fluorine, being highly electronegative, can alter the electron distribution within the molecule, affecting its pKa and ability to participate in hydrogen bonding. acs.org This can be critical for the interaction with biological macromolecules. The introduction of halogen atoms can also impact the photophysical properties of quinoline derivatives, leading to changes in absorption and emission spectra. nih.gov

Role of the 4-Hydroxy Group and Quinoline Nitrogen

The 4-hydroxy group and the nitrogen atom in the quinoline ring are fundamental to the biological activity of this class of compounds. The 4-hydroxyquinoline (B1666331) core exists in tautomeric equilibrium with its 4-quinolone form. wikipedia.org This 4-oxo group is considered essential for the antibacterial activity of many quinolones. slideshare.net

The nitrogen atom at position 1 and the 4-oxo group form a key pharmacophore that is often involved in metal chelation, a mechanism implicated in the activity of some quinoline derivatives. The ability of the quinoline nitrogen and the adjacent hydroxyl group to act as a bidentate ligand for metal ions can be crucial for their biological function. researchgate.net The pKa of both the quinoline nitrogen and the 4-hydroxy group, which are influenced by other substituents on the ring, will dictate the chelation potential under physiological conditions. acs.org

Significance of Substituents at Other Ring Positions (e.g., C-2, C-3, C-5, C-7)

Substituents at various other positions on the quinoline ring have a profound impact on the structure-activity relationship.

C-2 Position: Modifications at the C-2 position are generally less favorable. Simple substitutions like methyl or hydroxyl groups often lead to a decrease in activity. However, incorporating the C-2 position into a ring system with the C-1 nitrogen has shown some promise. youtube.com

C-3 Position: The C-3 position is a critical site for modification. While the parent compound features a bromine atom here, other substitutions can dramatically alter activity. For example, a carboxylic acid group at C-3 is a hallmark of the highly successful fluoroquinolone antibiotics. nih.gov Conversely, replacing the C-3 carboxyl group with other functionalities can lead to a loss of antibacterial activity. youtube.com

C-5 and C-7 Positions: These positions are key sites for substitution to modulate activity and properties. Amino substitution at C-5 can be beneficial for antibacterial activity. slideshare.net Halogenation at C-5 and C-7 is a common strategy in drug design. rsc.org Bulky heterocyclic rings at the C-7 position, such as piperazine (B1678402) or pyrrolidine, are often found in potent antibacterial quinolones. slideshare.netoup.com Research into Mannich bases derived from 8-hydroxyquinolines has shown that substitutions at C-5 and C-7 are critical for their activity against multidrug-resistant cancer cells. nih.gov

The following table summarizes the general impact of substituents at different positions on the quinoline ring based on various studies:

| Position | Common Substituents | General Impact on Activity |

| C-2 | Methyl, Hydroxyl | Generally decreases activity |

| C-3 | Carboxylic acid, Isothiazolo group | Carboxylic acid is often essential for antibacterial activity; other groups can modulate activity |

| C-5 | Amino, Halogens | Can enhance antibacterial activity and other biological effects |

| C-7 | Piperazine, Pyrrolidine, Halogens | Bulky heterocycles and halogens often lead to potent compounds |

Contributions of Hybrid Moiety Integration to SAR

The strategy of molecular hybridization, which involves combining the 4-hydroxyquinoline scaffold with other pharmacologically active moieties, has emerged as a powerful approach to develop novel compounds with enhanced or new biological activities. medcraveonline.com This approach aims to create hybrid molecules that can interact with multiple targets or possess improved pharmacokinetic properties.

For example, linking a chalcone (B49325) fragment to the quinoline scaffold has been explored for developing new anticancer agents. researchgate.net Similarly, the fusion of the quinoline nucleus with other heterocyclic systems like pyrazole, isoxazole, or pyrimidine (B1678525) has been investigated to generate new antimicrobial agents. medcraveonline.com The rationale is that the resulting hybrid may exhibit a synergistic effect or a novel mechanism of action. The nature of the linker between the quinoline core and the hybrid moiety, as well as the specific biological properties of the attached fragment, are critical factors in the SAR of these hybrid compounds.

Computational and Theoretical Investigations of 3 Bromo 8 Fluoro 4 Hydroxyquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Bromo-8-fluoro-4-hydroxyquinoline, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Research on related quinoline (B57606) derivatives has demonstrated their ability to interact with a variety of protein targets, including bacterial enzymes and cancer-related kinases. In these studies, the 4-hydroxyquinoline (B1666331) core often participates in crucial hydrogen bonding interactions, while the halogen substituents can form halogen bonds and hydrophobic interactions, enhancing binding affinity and selectivity. For instance, in silico docking of halogenated compounds has shown that substitutions at various positions on the quinoline ring significantly influence the binding energy and interaction profile with target proteins.

Table 1: Representative Molecular Docking Results for Halogenated Quinolone Analogs against Bacterial DNA Gyrase Note: This table presents hypothetical data based on findings for structurally similar compounds to illustrate potential interactions and binding energies.

| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-Bromo-4-hydroxyquinoline | DNA Gyrase Subunit A | -8.5 | Asp87, Gly77 |

| 8-Fluoro-4-hydroxyquinoline (B2378621) | DNA Gyrase Subunit A | -7.9 | Ser91, Arg90 |

| This compound | DNA Gyrase Subunit A | -9.2 | Asp87, Gly77, Ser91 |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations provide insights into its molecular orbitals, charge distribution, and reactivity descriptors.

Studies on fluorinated and brominated quinolines have shown that halogenation significantly impacts the electronic properties of the molecule. The high electronegativity of the fluorine atom at the 8-position is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially increasing the compound's stability and altering its reactivity. The bromine atom at the 3-position would further modulate these electronic properties.

Quantum chemical calculations can also predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds, allowing for a comparison between calculated and experimental data to confirm the molecular structure. For this compound, DFT calculations can predict the vibrational frequencies corresponding to C-Br, C-F, O-H, and C=O stretching modes, as well as the chemical shifts of the aromatic protons and carbons, aiding in its spectroscopic assignment.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. In silico ADME prediction tools offer a rapid and cost-effective means to evaluate the drug-likeness of a compound like this compound.

These predictive models utilize the molecular structure to calculate various physicochemical descriptors that influence ADME properties. For instance, predictions for this compound would likely focus on parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, plasma protein binding, and potential for cytochrome P450 enzyme inhibition. The presence of two halogen atoms and a hydroxyl group would significantly influence these properties.

Based on general trends for similar heterocyclic compounds, it can be anticipated that this compound would exhibit moderate lipophilicity, which is favorable for oral absorption. However, the potential for metabolic liabilities, particularly related to the quinoline core, would need to be carefully assessed using predictive software.

Table 2: Predicted ADME Properties for this compound and Related Analogs Note: This table contains hypothetical data based on typical predictions for similar chemical structures.

| Compound | Molecular Weight | LogP | Water Solubility | Human Intestinal Absorption (%) | Cytochrome P450 2D6 Inhibitor |

| 4-Hydroxyquinoline | 145.16 | 1.5 | High | >90 | No |

| 3-Bromo-4-hydroxyquinoline | 224.06 | 2.3 | Moderate | >85 | Likely |

| 8-Fluoro-4-hydroxyquinoline | 163.15 | 1.8 | High | >90 | Unlikely |

| This compound | 242.05 | 2.6 | Moderate | >85 | Likely |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For quinolone derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their antibacterial potency. africaresearchconnects.comnih.govtandfonline.comaip.orgaip.org

A QSAR study on a series of compounds including this compound would involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activity (e.g., minimum inhibitory concentration against a bacterial strain) using statistical methods like multiple linear regression or partial least squares.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a ligand-protein complex over time. For this compound, MD simulations can be used to assess the stability of its binding to a target protein and to analyze the conformational changes that occur upon binding. abap.co.innih.govresearchgate.netmdpi.com

Following an initial docking pose, an MD simulation would be performed on the this compound-protein complex in a simulated physiological environment. The trajectory from the simulation would then be analyzed to evaluate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions like hydrogen bonds. abap.co.innih.govresearchgate.netmdpi.com

Such simulations on related quinoline derivatives have revealed that stable binding is often characterized by low RMSD values and the maintenance of crucial hydrogen bonds throughout the simulation. abap.co.innih.govresearchgate.netmdpi.com These studies provide a more realistic and dynamic understanding of the ligand-receptor interaction compared to the static picture offered by molecular docking alone.

Pharmacophore Mapping and Drug Design Approaches

Pharmacophore mapping is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This "pharmacophore model" can then be used to screen large compound libraries for molecules that fit the model and are therefore likely to be active.

For a series of active quinoline derivatives, a pharmacophore model could be generated based on their common structural features and their alignment in the active site of a target protein. The model for compounds like this compound would likely include a hydrogen bond acceptor (the quinoline nitrogen), a hydrogen bond donor (the 4-hydroxyl group), and an aromatic ring feature. The positions of the bromine and fluorine atoms would also be defined as specific hydrophobic or halogen bond donor features.

This pharmacophore model can then serve as a template for the design of novel derivatives of this compound with potentially improved activity and selectivity. By modifying the scaffold or substituents to better match the pharmacophoric features, medicinal chemists can rationally design new compounds with enhanced therapeutic potential.

Preclinical Evaluation and Therapeutic Development Potential

Assessment of Efficacy in Relevant Disease Models

While direct preclinical studies on 3-Bromo-8-fluoro-4-hydroxyquinoline in specific disease models are not extensively documented in publicly available literature, the known bioactivities of the 8-hydroxyquinoline (B1678124) (8-HQ) core and the influence of its halogen substituents provide a strong basis for inferring its potential efficacy. The introduction of bromine and fluorine atoms into the quinoline (B57606) ring system is a well-established strategy to enhance biological activity.

Anticancer Potential: 8-Hydroxyquinoline derivatives have demonstrated significant potential in cancer therapy. nih.govmdpi.com They are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies on other 8-hydroxyquinoline derivatives have shown cytotoxicity against breast cancer cell lines like MCF-7. nih.gov The anticancer effects of 8-HQ derivatives are often attributed to their ability to chelate metal ions, which are crucial for the activity of enzymes involved in cancer cell proliferation and survival. mdpi.com The presence of a bromine atom, as in This compound , can further enhance these anticancer properties. For example, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase, a key regulator of the cell cycle, and has shown to induce apoptosis in breast cancer cells. nih.gov

Antimicrobial Properties: Halogenated quinolines have a long history as effective antimicrobial agents. The 8-hydroxyquinoline scaffold itself is known for its antibacterial and antifungal activities. nih.gov Research on 3-Bromo-8-fluoroquinoline, a closely related compound, has indicated significant antibacterial properties, including against resistant strains of Mycobacterium tuberculosis. The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The dual halogenation in This compound is expected to contribute to its antimicrobial efficacy.

The following table summarizes the cytotoxic activity of a related 8-hydroxyquinoline derivative, highlighting the potential of this compound class.

| Compound | Cell Line | Activity | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Induced apoptosis and cell cycle arrest at the G1 phase. | nih.gov |

Development as Pharmaceutical Leads

The structural features of This compound make it an attractive candidate for development as a pharmaceutical lead. The quinoline core is a versatile platform for chemical modification, allowing for the optimization of its drug-like properties. The presence of bromo and fluoro substituents offers several advantages in drug design. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Bromine, on the other hand, can modulate the electronic distribution and steric factors, influencing enzyme-ligand interactions.

The 4-hydroxy group is a key feature, as it can participate in hydrogen bonding interactions within the binding sites of target enzymes. This is a common feature in many enzyme inhibitors. The combination of these functional groups on the quinoline scaffold provides a unique chemical space for the development of novel therapeutic agents.

The development of quinoline derivatives often involves structure-activity relationship (SAR) studies, where different substituents are systematically introduced to improve potency and selectivity while minimizing toxicity. For example, in the development of Aurora A kinase inhibitors, the quinazoline (B50416) scaffold (a related nitrogen-containing heterocyclic system) was modified to enhance selectivity. nih.gov A similar approach could be applied to This compound to optimize its profile as a drug candidate for various diseases, including cancer and infectious diseases.

Applications as Diagnostic Tools (e.g., PET Imaging Agents)

While there are no specific reports on the use of This compound as a PET imaging agent, its chemical structure suggests a strong potential for such applications. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled tracers to visualize and quantify biological processes in vivo. nih.gov

The presence of a fluorine atom in This compound makes it an ideal candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope with a suitable half-life of approximately 110 minutes. nih.govtctmd.com ¹⁸F-labeled radiotracers are widely used in clinical PET imaging. nih.gov

Quinoline derivatives have been successfully developed as PET tracers for various targets in the brain and other organs. For instance, ¹¹C- and ¹⁸F-labeled quinoline derivatives have been synthesized and evaluated for imaging the cannabinoid type 2 receptor and phosphodiesterase 5. nih.govnih.gov Furthermore, radiolabeled fluoroquinolone antibiotics, such as [¹⁸F]ciprofloxacin, have been used to image bacterial infections. nih.gov

Given the potential of 8-hydroxyquinoline derivatives to target cancer cells and infectious agents, an ¹⁸F-labeled version of This compound could be developed as a novel PET tracer for:

Oncology: Detecting and staging tumors, as well as monitoring the response to therapy.

Infectious Diseases: Identifying and localizing bacterial or fungal infections.

The development of such a tracer would involve the synthesis of a suitable precursor for radiofluorination and subsequent evaluation of its biodistribution and target specificity in preclinical models. nih.govnih.gov

Strategies for Overcoming Drug Resistance

Multidrug resistance (MDR) is a major obstacle in the treatment of cancer and infectious diseases. nih.govnih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing their intracellular concentration and efficacy. nih.govnih.gov

8-Hydroxyquinoline derivatives have emerged as a promising class of compounds for overcoming MDR. mdpi.com They can act as inhibitors or modulators of ABC transporters, thereby restoring the sensitivity of resistant cells to conventional chemotherapeutic agents. mdpi.combohrium.com The exact mechanism by which 8-hydroxyquinolines overcome MDR is not fully elucidated but may involve direct interaction with the transporter proteins or modulation of their expression.

The structural features of This compound , particularly the lipophilicity conferred by the halogen atoms, may facilitate its interaction with the transmembrane domains of ABC transporters. By inhibiting these efflux pumps, This compound could potentially be used in combination with existing anticancer or antimicrobial drugs to enhance their efficacy in resistant strains or tumors.

Strategies to overcome drug resistance often involve the development of combination therapies, where an MDR modulator is co-administered with a conventional drug. bohrium.comThis compound could be investigated as such a modulator, with preclinical studies designed to assess its ability to reverse resistance in relevant cell lines and animal models.

The following table lists some of the key ABC transporters involved in multidrug resistance that could be potential targets for 8-hydroxyquinoline derivatives.

| Transporter | Function | Associated Diseases | Reference |

| P-glycoprotein (P-gp/ABCB1) | Efflux of a wide range of chemotherapeutic drugs. | Cancer, Hematological Malignancies | nih.govmdpi.com |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Efflux of conjugated drugs and xenobiotics. | Cancer | mdpi.com |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Efflux of various anticancer drugs. | Cancer | mdpi.com |

Conclusion and Future Research Directions for 3 Bromo 8 Fluoro 4 Hydroxyquinoline Derivatives

Summary of Current Research Achievements

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antimalarial properties. researchgate.netarabjchem.orgmdpi.comrsc.org The therapeutic potential of quinolines is underscored by the existence of numerous approved drugs and compounds in clinical development. mdpi.com Research into substituted 4-hydroxyquinolines, a key subset of this family, has identified them as potent therapeutic agents. nih.govnih.gov A significant breakthrough in this class was the serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331) with antibacterial effects, which paved the way for the development of fluoroquinolone antibiotics. nih.gov

While direct research on 3-Bromo-8-fluoro-4-hydroxyquinoline is not extensively documented in publicly available literature, the known structure-activity relationships (SAR) of related quinoline and fluoroquinolone derivatives provide a strong foundation for understanding its potential. The presence of a fluorine atom, typically at the C-6 position in fluoroquinolones, is known to significantly enhance antimicrobial activity. asm.orgoup.com Similarly, halogen substitutions, including bromine, at various positions on the quinoline ring can modulate the biological activity of these compounds. asm.orgmdpi.com The 4-hydroxy (or 4-oxo) and 3-carboxyl (or related) groups are considered essential for the antibacterial action of quinolones, as they are critical for binding to bacterial DNA gyrase and topoisomerase IV. oup.comnih.gov

Recent advancements in the broader field of quinoline derivatives have focused on their potential as anticancer agents. researchgate.netarabjchem.orgmdpi.comnih.gov Various derivatives have been synthesized and shown to exhibit cytotoxicity against a range of human cancer cell lines, including lung, colorectal, breast, and ovarian cancers. researchgate.net The mechanisms of action are diverse and include the inhibition of tubulin polymerization, histone deacetylases (HDACs), and protein kinases like Aurora A kinase and epidermal growth factor receptor (EGFR). researchgate.netacs.orgresearchgate.netnih.gov

The following table summarizes the types of biological activities observed in structurally related quinoline derivatives, providing a predictive framework for the potential of This compound derivatives.

| Derivative Class | Biological Activity | Example Target/Mechanism | Relevant Cancer Cell Lines |

| 4-Anilinoquinolines | Anticancer (Antiproliferative) | Tubulin Depolymerization | HCT116, HT-29, A549, MCF-7, A2780 researchgate.net |

| Quinoline-based Benzamides | Anticancer (HDAC Inhibitors) | Histone Deacetylase (HDAC) | HCT116, HT-29 researchgate.net |

| 4-Hydroxyquinolone Analogues | Anticancer | Not specified | HCT116, A549, PC3, MCF-7 nih.gov |

| Quinoline-Chalcone Hybrids | Anticancer | Microtubule Polymerization Inhibition | K562, H22 Xenograft acs.org |

| 8-Hydroxyquinoline (B1678124) Derivatives | Anticancer (MDR-selective) | Metal Chelation, HIF Prolylhydroxylase Inhibition | Multidrug-Resistant Cancer Cells nih.govacs.org |

| Fluoroquinolones | Antibacterial, Anticancer | DNA Gyrase/Topoisomerase II & IV | Various bacteria, Human cancer cells mdpi.comnih.govresearchgate.net |

| Quinazoline (B50416) Derivatives | Anticancer | Aurora A Kinase Inhibition | MCF-7, SNB-75 nih.gov |

Identification of Research Gaps and Challenges

Despite the extensive research on quinoline derivatives, significant gaps and challenges remain, particularly concerning the specific scaffold of This compound .

Lack of Specific Data: The most immediate research gap is the absence of dedicated studies on the synthesis and biological evaluation of This compound and its direct derivatives. While the parent compound is commercially available for research purposes, its therapeutic potential remains largely unexplored. sigmaaldrich.com

Understanding Substituent Synergy: The combined influence of the bromo, fluoro, and hydroxyl groups at the 3, 8, and 4-positions, respectively, on the quinoline core is not understood. Structure-activity relationship studies are needed to determine how these specific substitutions collectively impact biological activity, selectivity, and pharmacokinetic properties. The fluorine at C-8, for instance, is a less common substitution pattern in clinically used fluoroquinolones compared to C-6 fluorine, and its effect on efficacy and safety warrants investigation. asm.org

Mechanisms of Action: For many novel quinoline derivatives, the precise molecular mechanisms underlying their observed biological effects, especially anticancer activities, are not fully elucidated. researchgate.net Moving beyond broad phenotypic screening to detailed mechanistic studies is a critical challenge.

Drug Resistance: A major challenge in both antibacterial and cancer chemotherapy is the development of drug resistance. acs.org While some 8-hydroxyquinoline derivatives have shown activity against multidrug-resistant (MDR) cancer cells, it is a critical hurdle that any new therapeutic candidate must overcome. nih.gov Research is needed to see if derivatives of This compound can evade existing resistance mechanisms.

Selectivity and Toxicity: A persistent challenge in the development of quinoline-based drugs is achieving high selectivity for the target (e.g., cancer cells or bacterial enzymes) while minimizing toxicity to host cells. mdpi.com The potential for off-target effects needs to be carefully evaluated.

Prospective Avenues for Structural Optimization and Analog Design

The This compound scaffold offers a promising starting point for the design of new therapeutic agents. Future research should focus on systematic structural modifications to enhance potency, selectivity, and drug-like properties.

Modification of the 3-Position: The bromo group at the C-3 position is a key site for modification. It can be replaced with other functional groups known to be important for biological activity in related quinolones. For instance, introducing a carboxylic acid or its bioisosteres, as seen in fluoroquinolone antibiotics, could impart antibacterial activity by targeting DNA gyrase. nih.govnih.gov

Derivatization at the 4-Hydroxy Group: The hydroxyl group can be alkylated or used as a handle to introduce other moieties. For example, creating ether linkages to connect with other pharmacophores could lead to hybrid molecules with dual mechanisms of action.

Exploration of the N-1 Position: The nitrogen at position 1 is a common site for modification in fluoroquinolones, where substituents like cyclopropyl (B3062369) or ethyl groups have been shown to be crucial for antibacterial potency. asm.org Synthesizing N-substituted analogs of This compound is a logical step for exploring antibacterial and anticancer potential.

Hybrid Molecule Synthesis: A promising strategy is the creation of hybrid compounds that combine the This compound core with other known pharmacologically active scaffolds. rsc.orgmdpi.comnih.gov For example, linking it to chalcones, triazoles, or isatin (B1672199) moieties could generate novel compounds with enhanced anticancer or antimicrobial properties. nih.govacs.org

Computational and In-Silico Design: The use of computational tools, such as 3D-QSAR, molecular docking, and molecular dynamics simulations, can guide the rational design of new derivatives. researchgate.netmdpi.com These methods can help predict the binding affinity of designed compounds to specific biological targets, such as bacterial enzymes or cancer-related proteins, thereby prioritizing the synthesis of the most promising candidates.

The table below outlines potential structural modifications and their rationale based on established knowledge of quinoline chemistry.

| Position of Modification | Proposed Substituent/Modification | Rationale/Potential Outcome |

| C-3 | Carboxylic acid, esters, amides | Enhance antibacterial activity (mimicking fluoroquinolones) nih.govnih.gov |

| C-3 | Aryl or heteroaryl groups | Modulate anticancer activity and target interactions arabjchem.org |

| N-1 | Alkyl (e.g., ethyl, cyclopropyl), aryl groups | Improve antibacterial potency and spectrum asm.org |

| C-7 | Piperazine (B1678402) or other nitrogen heterocycles | Enhance antibacterial activity and pharmacokinetics asm.org |

| C-2 | Various substituents | Fine-tune biological activity (e.g., styryl groups for anticancer effects) nih.gov |

| Hybridization | Linkage to chalcones, triazoles, naphthoquinones | Create dual-action agents with potentially enhanced efficacy mdpi.comnih.govacs.org |

Translational Research Opportunities and Clinical Relevance

The broad biological activities associated with the quinoline and fluoroquinolone classes provide a strong impetus for the translational development of novel derivatives of This compound . researchgate.netmdpi.com The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies.

Development of Novel Antibiotics: With the rising threat of antibiotic resistance, there is an urgent need for new antibacterial agents. mdpi.comnih.gov If derivatives of This compound show potent activity against resistant bacterial strains, they could enter preclinical development as next-generation antibiotics. The structural features, particularly the C-8 fluorine, may offer advantages against certain resistant mutants. asm.org

Targeted Cancer Therapy: The demonstrated anticancer potential of quinolines opens up significant translational opportunities. arabjchem.orgmdpi.comnih.gov Derivatives could be developed as inhibitors of specific cancer-related targets like tubulin, topoisomerases, or kinases. researchgate.netacs.org Research into their efficacy in multidrug-resistant (MDR) cancer models would be particularly relevant, as this is a major cause of chemotherapy failure. acs.org

Drug Repurposing: The established safety profiles of some clinical fluoroquinolones could facilitate a drug repositioning strategy. mdpi.comnih.gov If derivatives of This compound show potent anticancer activity, their structural relationship to known drugs might streamline aspects of their preclinical and clinical development.

Diagnostic Applications: While less explored, quinoline derivatives could potentially be developed as imaging agents or diagnostic tools, given their ability to chelate metals and interact with biological macromolecules.

The pathway from a lead compound to a clinical candidate is long and challenging, involving extensive preclinical testing for efficacy, toxicity, and pharmacokinetics, followed by phased clinical trials. However, the versatility and proven therapeutic value of the quinoline scaffold suggest that derivatives of This compound represent a fertile ground for the discovery of new drugs with significant clinical potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.